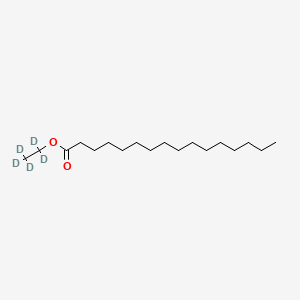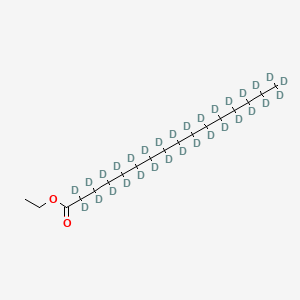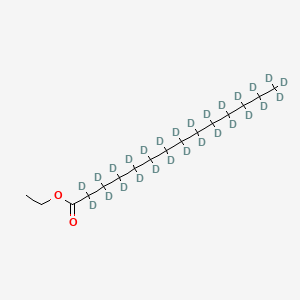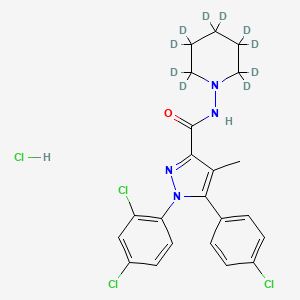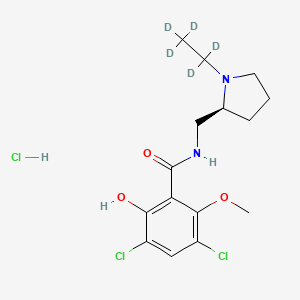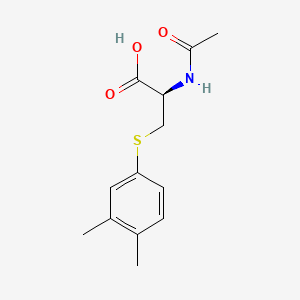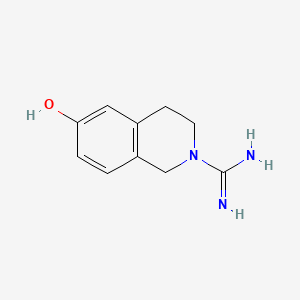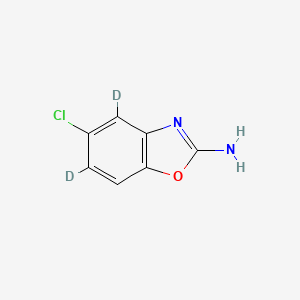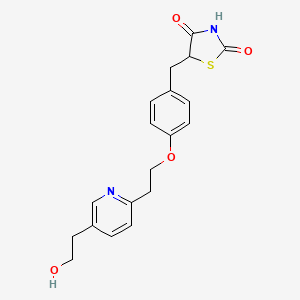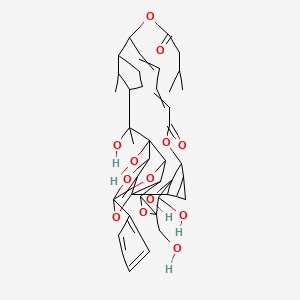
1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate is a chemical compound that contains a total of 54 atoms, including 29 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms . It has a total of 53 bonds, including 24 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 3 aliphatic esters, and 1 aliphatic secondary amide .
Molecular Structure Analysis
The molecular structure of 1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate is quite complex, with a total of 53 bonds, including 24 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 3 aliphatic esters, and 1 aliphatic secondary amide .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Polymeric Micelles Preparation
A study on the preparation of polymeric micelles with pendant dicarboxylato chelating ligands utilized a monomer similar to 1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate, demonstrating its potential in drug delivery systems (Huynh, Souza, & Stenzel, 2011).
Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
The compound has been involved in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, an area of interest in chemical research (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Chemical Reactions and Mechanisms
Formation and Degradation of Chloro Organic Compounds
The compound's tert-butyl group has been studied in the context of chloro organic compounds' formation and degradation, providing insights into environmental chemistry (Cysewski, Gackowska, & Gaca, 2006).
Cycloaddition Reactions
Research on cycloaddition reactions involving di-tert-butyl(di-tert-butylphenylsilylimino) silane suggests possible chemical pathways involving tert-butyl groups, highlighting synthetic possibilities (Niesmann, Klingebiel, & Noltemeyer, 1996).
Advanced Materials and Polymers
Polyamic Acid Ester Synthesis
Studies involving the synthesis of polyamic acid tert-butyl esters, which undergo acid-catalyzed deesterification, demonstrate the compound's relevance in polymer science (Ueda & Mori, 1993).
Synthesis of Chiral Bipyrrole
The synthesis of diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate, involving tert-butyl groups, shows its utility in creating chiral compounds for advanced applications (Skowronek & Lightner, 2003).
Eigenschaften
IUPAC Name |
1-O,1-O-ditert-butyl 3-O-ethyl 3-formamidopropane-1,1,3-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO7/c1-8-23-15(22)12(18-10-19)9-11(13(20)24-16(2,3)4)14(21)25-17(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHAYIBPFYQHFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676275 |
Source


|
| Record name | 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |
CAS RN |
75117-30-5 |
Source


|
| Record name | 1,1-Bis(1,1-dimethylethyl) 3-ethyl 3-(formylamino)-1,1,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75117-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

